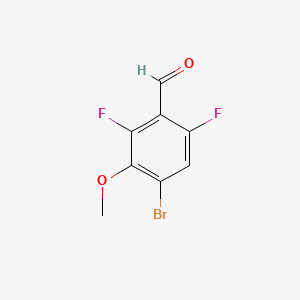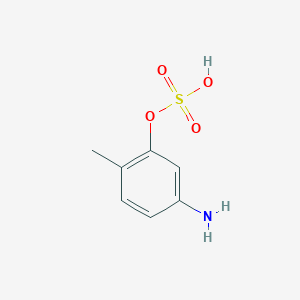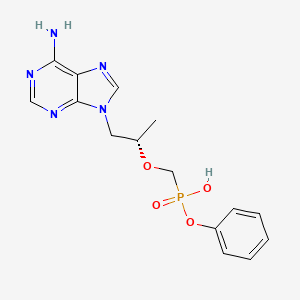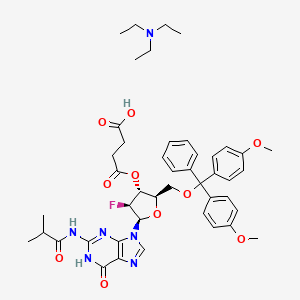
4-Bromo-2,6-difluoro-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,6-difluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluoro-3-methoxybenzaldehyde typically involves the bromination and fluorination of a methoxybenzaldehyde precursor. One common method involves the use of 3,5-difluorobromobenzene as a starting material. The reaction proceeds through the following steps:
Fluorination: The addition of fluorine atoms at specific positions on the ring.
The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) and N,N-dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,6-difluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4-Bromo-2,6-difluoro-3-methoxybenzoic acid.
Reduction: Formation of 4-Bromo-2,6-difluoro-3-methoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,6-difluoro-3-methoxybenzaldehyde is used in several scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Potential use in the development of antiviral and anticancer agents.
Industry: Used in the synthesis of agrochemicals, dyes, and advanced materials
Wirkmechanismus
The mechanism of action of 4-Bromo-2,6-difluoro-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes. It can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can affect various biochemical pathways, making it useful in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,6-difluorobenzaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Bromo-2-methoxybenzaldehyde: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
2,6-Difluoro-4-methoxybenzaldehyde: Lacks the bromine atom, altering its reactivity in coupling reactions .
Uniqueness
4-Bromo-2,6-difluoro-3-methoxybenzaldehyde is unique due to the presence of bromine, fluorine, and methoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C8H5BrF2O2 |
|---|---|
Molekulargewicht |
251.02 g/mol |
IUPAC-Name |
4-bromo-2,6-difluoro-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8-5(9)2-6(10)4(3-12)7(8)11/h2-3H,1H3 |
InChI-Schlüssel |
PRYQJSQUMHMXPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1F)C=O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)


![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)


![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)
